molecular formula C13H14N2O2 B13237839 Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate

Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate

Cat. No.: B13237839
M. Wt: 230.26 g/mol
InChI Key: QZUJVJWRHCXFOK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate: is an organic compound with the molecular formula C₁₃H₁₄N₂O₂. It is a derivative of carbamate, which is commonly used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a benzyl group, a cyanobut-3-en-2-yl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to ensure its suitability for research and development applications .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Biological Activity

Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}

Molecular Weight: 218.25 g/mol

SMILES Notation: Cc1ccccc1C(=O)NC@HCC=C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against diseases like cancer and diabetes.
  • Receptor Modulation: It may also interact with neurotransmitter receptors, potentially influencing pain pathways and neuroinflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of benzyl carbamates exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains:

CompoundConcentration (μg/mL)Activity Against
Benzyl N-(substituted) carbamate0.88, 0.44, 0.22Pseudomonas aeruginosa
Staphylococcus aureus
Bacillus cereus

In a study, a related compound demonstrated a 100% suppression of tumor growth in ovarian cancer xenografts in nude mice, indicating potential anticancer properties .

Case Studies

  • Anticancer Efficacy: A study evaluated the anticancer activity of benzyl carbamate derivatives in vitro and in vivo. It was found that these compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.
  • Neuroprotective Effects: Another investigation focused on the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage. The results suggested that these compounds could mitigate neuronal cell death through antioxidant mechanisms .

Safety and Toxicity

Preliminary toxicity assessments have indicated that this compound exhibits low cytotoxicity in normal human dermal fibroblast (NHDF) cells, suggesting a favorable safety profile for further development .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate

InChI

InChI=1S/C13H14N2O2/c1-2-12(8-9-14)15-13(16)17-10-11-6-4-3-5-7-11/h2-7,12H,1,8,10H2,(H,15,16)/t12-/m1/s1

InChI Key

QZUJVJWRHCXFOK-GFCCVEGCSA-N

Isomeric SMILES

C=C[C@H](CC#N)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

C=CC(CC#N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.